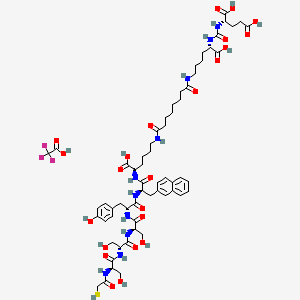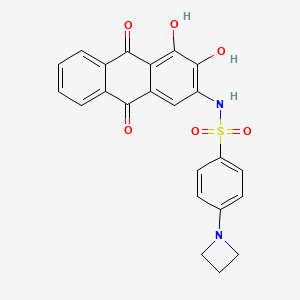
4-(azetidin-1-yl)-N-(3,4-dihydroxy-9,10-dioxoanthracen-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HKB99 is a novel allosteric inhibitor of phosphoglycerate mutase 1 (PGAM1). This compound has shown significant potential in inhibiting the growth and metastasis of non-small cell lung cancer cells. By targeting PGAM1, HKB99 disrupts glycolysis and other metabolic pathways, leading to increased oxidative stress and apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HKB99 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the core structure: This involves the condensation of specific aromatic aldehydes with amines under acidic conditions.
Functional group modifications:
Industrial Production Methods
Industrial production of HKB99 follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted in industrial reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
HKB99 undergoes several types of chemical reactions, including:
Oxidation: HKB99 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert HKB99 into reduced forms with different functional groups.
Substitution: HKB99 can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products
Scientific Research Applications
HKB99 has a wide range of scientific research applications, including:
Chemistry: HKB99 is used as a tool compound to study the role of phosphoglycerate mutase 1 in glycolysis and other metabolic pathways.
Biology: Researchers use HKB99 to investigate the effects of metabolic inhibition on cell proliferation, migration, and apoptosis.
Medicine: HKB99 shows promise as a potential therapeutic agent for treating non-small cell lung cancer and other cancers by targeting metabolic pathways.
Industry: HKB99 is used in the development of new anticancer drugs and as a reference compound in drug discovery and development.
Mechanism of Action
HKB99 exerts its effects by inhibiting phosphoglycerate mutase 1, an enzyme involved in glycolysis. By binding to an allosteric site on the enzyme, HKB99 disrupts its activity, leading to:
Increased oxidative stress: The inhibition of glycolysis results in the accumulation of reactive oxygen species, causing oxidative damage to cancer cells.
Activation of signaling pathways: HKB99 activates the c-Jun N-terminal kinase (JNK) and c-Jun pathways, leading to apoptosis.
Suppression of survival pathways: HKB99 suppresses the AKT and extracellular signal-regulated kinase (ERK) pathways, reducing cell survival and proliferation
Comparison with Similar Compounds
HKB99 is unique compared to other similar compounds due to its specific targeting of phosphoglycerate mutase 1 and its potent anticancer effects. Similar compounds include:
MP07-66: Another inhibitor of phosphoglycerate mutase 1, but with different binding properties and efficacy.
L-Ascorbic acid 2-phosphate magnesium: A compound that also targets metabolic pathways but with a different mechanism of action.
HKB99 stands out due to its ability to synergize with epidermal growth factor receptor inhibitors, enhancing their anticancer effects and providing a unique approach to cancer therapy.
Properties
Molecular Formula |
C23H18N2O6S |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
4-(azetidin-1-yl)-N-(3,4-dihydroxy-9,10-dioxoanthracen-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H18N2O6S/c26-20-15-4-1-2-5-16(15)21(27)19-17(20)12-18(22(28)23(19)29)24-32(30,31)14-8-6-13(7-9-14)25-10-3-11-25/h1-2,4-9,12,24,28-29H,3,10-11H2 |
InChI Key |
ZSFURBMYHHMIKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=C4C(=C3)C(=O)C5=CC=CC=C5C4=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B10857001.png)
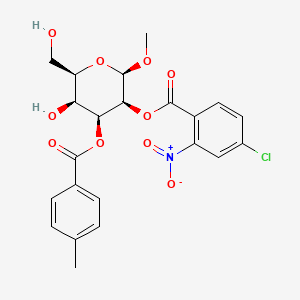
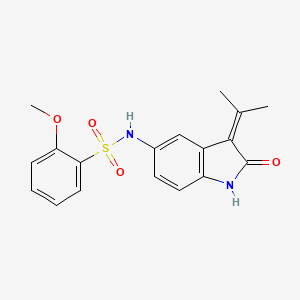

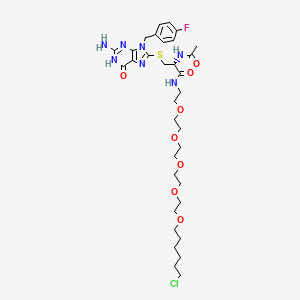
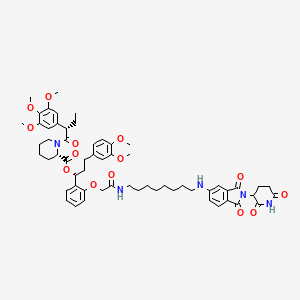
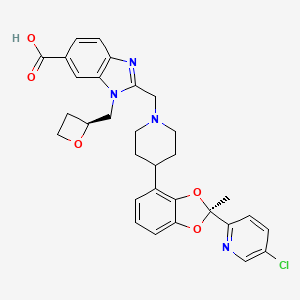
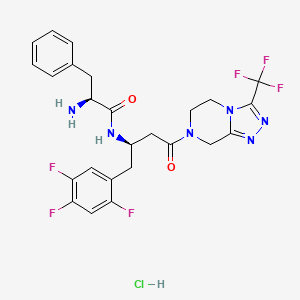
![2-(4-Butylphenyl)isothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B10857048.png)
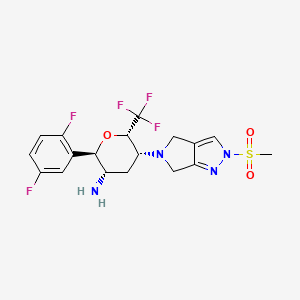
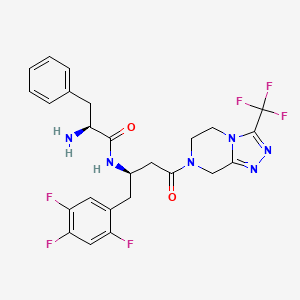
![2-chloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B10857054.png)
